1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone
Description
This compound features a morpholine-substituted ethanone core linked via a sulfanyl group to a 2-phenyl-4-(phenylsulfonyl)-1H-imidazole moiety. The thioether linkage (sulfanyl group) may serve as a metabolically stable bioisostere for ether or amine linkages, improving pharmacokinetic properties .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c25-18(24-11-13-28-14-12-24)15-29-20-21(30(26,27)17-9-5-2-6-10-17)23-19(22-20)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNHRBHFBHLIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is often synthesized through the reaction of diethylene glycol with ammonia. Subsequent steps involve the introduction of the phenyl and sulfonyl groups through electrophilic aromatic substitution reactions. The final step usually involves the formation of the imidazole ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholine derivative. Key synthetic routes include:
- Morpholine Synthesis : Often synthesized from diethylene glycol and ammonia.
- Electrophilic Aromatic Substitution : Introduction of phenyl and sulfonyl groups.
- Cyclization Reactions : Formation of the imidazole ring as the final step.
In industrial settings, large-scale reactors and optimized conditions are employed to enhance yield and purity, often utilizing continuous flow chemistry for efficiency.
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
-
Antifungal Activity : Exhibits significant antifungal properties against various Candida species by inhibiting ergosterol synthesis.
Study Result Antifungal Efficacy Inhibition comparable to fluconazole -
Antiviral Potential : Investigated for activity against RNA viruses, with structural characteristics enhancing binding affinity to viral targets.
Study Result Antiviral Activity Significant effects against hepatitis B virus -
Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Study Result Anticancer Activity Moderate to strong cytotoxicity against leukemia cell lines
The biological activity of this compound is attributed to its structural components:
- Morpholine Ring : Imparts solubility and interaction capabilities with biological targets.
- Imidazole Moiety : Acts as a ligand, influencing cellular processes by binding to metal ions or other molecules.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of morpholine derivatives. Modifications at specific positions on the phenyl and imidazole rings can significantly influence their pharmacological profiles. For instance, substituents that increase electronegativity or enhance lipophilicity tend to improve biological activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can act as a ligand, binding to metal ions or other molecules, influencing cellular processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s imidazole core distinguishes it from triazole () or isoindol () analogs, which may alter hydrogen-bonding interactions in biological targets.
- Phenylsulfonyl groups are common in , and 8, but their positions (e.g., para vs. ortho) modulate steric and electronic effects.
- Morpholine is present in the target and , but its direct attachment to ethanone (target) versus a phenyl ring () affects conformational flexibility .
Physicochemical Properties
Key Insights :
- The target’s morpholine group likely improves aqueous solubility compared to purely aromatic analogs (e.g., ).
Biological Activity
1-(Morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone, commonly referred to as a morpholine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a morpholine ring and an imidazole moiety, suggesting diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 443.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1021113-49-4 |
| Molecular Formula | C21H21N3O4S2 |
| Molecular Weight | 443.5 g/mol |
Biological Activity Overview
Research indicates that compounds containing morpholine and imidazole structures exhibit a range of biological activities, including antifungal , antiviral , and anticancer properties. The specific biological activity of this compound has been explored in several studies.
Antifungal Activity
A study demonstrated that related compounds with similar structural features showed significant antifungal activity against various strains of Candida species. The mechanism of action often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes, by targeting the CYP51 enzyme pathway. For instance, compounds with enhanced electronegativity in their structure exhibited improved antifungal efficacy due to increased lipophilicity and better interaction with enzyme active sites .
Antiviral Potential
Research on related sulfonamide derivatives has indicated potential antiviral properties against RNA viruses. The structural characteristics that enhance binding affinity to viral targets could also be relevant for the morpholine derivative . In vitro studies have shown promising results for similar compounds, suggesting that the target compound may exhibit antiviral activity through mechanisms that disrupt viral replication .
Anticancer Activity
The imidazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For example, a study highlighted that certain benzimidazole derivatives exhibited moderate to strong cytotoxicity against leukemia cell lines .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of morpholine derivatives. Modifications at specific positions on the phenyl and imidazole rings can significantly influence their pharmacological profiles. For instance, substituents that increase electronegativity or enhance lipophilicity tend to improve biological activity .
Case Studies
- Antifungal Efficacy : A series of synthesized compounds were tested against Candida albicans, revealing that certain derivatives inhibited ergosterol synthesis effectively, comparable to established antifungal agents like fluconazole .
- Antiviral Activity : In vitro studies on sulfonamide derivatives indicated significant antiviral effects against hepatitis B virus, showcasing the potential for morpholine derivatives in antiviral drug development .
Q & A
Q. What are the common synthetic routes for preparing 1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone, and what reagents are critical for key steps?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Imidazole Core Formation: Cyclization of hydrazine derivatives with carbon disulfide or thiourea to form the sulfanyl-imidazole moiety .
- Morpholine Attachment: Nucleophilic substitution using morpholine derivatives under basic conditions (e.g., NaH in THF) to introduce the morpholin-4-yl group .
- Sulfonation: Oxidation of the sulfanyl group to sulfone using agents like m-chloroperbenzoic acid (mCPBA) .
- Key Reagents: Tetrabutylammonium fluoride (TBAF) for deprotection, benzoyl chloride for acylation, and NaHCO₃ for workup .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.5–3.5 ppm (morpholine protons), δ 7.0–8.5 ppm (aromatic protons from phenyl and imidazole), and δ 4.0–4.5 ppm (sulfanyl ethanone CH₂) .
- ¹³C NMR: Carbonyl signals at ~200 ppm and sulfone carbons at ~55 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1150–1300 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., m/z 453.5 for C₂₂H₂₁N₃O₃S₂) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer:
- Antifungal Screening: Microdilution assays against Candida albicans with IC₅₀ values compared to fluconazole .
- Enzyme Inhibition: Fluorogenic assays targeting Factor Xa or kinases, measuring IC₅₀ via fluorescence quenching .
- Cell Viability Assays: MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonation step during synthesis?
- Methodological Answer:
- Solvent Selection: Dichloromethane (DCM) or chloroform enhances solubility of sulfonyl intermediates .
- Oxidant Choice: mCPBA in stoichiometric excess (1.5–2.0 eq.) at 0–25°C minimizes side reactions .
- Catalysis: Lewis acids like BF₃·Et₂O accelerate sulfonation but require rigorous moisture control .
- Yield Data: Typical yields range from 60–85% after column chromatography (hexane:EtOAc 3:1) .
Q. How can crystallographic data (e.g., SHELX-refined structures) clarify stereoelectronic effects of the sulfone and morpholine groups?
- Methodological Answer:
- Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL refinement .
- Key Observations:
- Sulfone Geometry: Tetrahedral S=O bond angles (~109.5°) confirm sp³ hybridization .
- Morpholine Conformation: Chair conformation stabilizes via intramolecular H-bonding with the carbonyl group .
- Electron Density Maps: Residual density < 0.3 eÅ⁻³ validates atomic positions .
Q. What mechanistic insights explain this compound’s selectivity for Factor Xa over related serine proteases?
- Methodological Answer:
- Docking Studies: Molecular dynamics simulations show hydrogen bonds between the sulfone group and Arg143/Asn177 residues in Factor Xa’s S4 pocket .
- Kinetic Analysis: Competitive inhibition (Ki < 10 nM) with slow off-rates, confirmed by surface plasmon resonance (SPR) .
- Selectivity Data: >1000-fold selectivity over thrombin and trypsin due to steric clashes with larger active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
